molecular formula C8H6ClF B7939593 2-Chloro-4-fluoro-1-vinylbenzene

2-Chloro-4-fluoro-1-vinylbenzene

Cat. No.: B7939593
M. Wt: 156.58 g/mol
InChI Key: KINMXOBLUKGTLK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-vinylbenzene is an organic compound with the molecular formula C8H6ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the fourth position, and a vinyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-1-vinylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative undergoes substitution reactions with electrophiles such as chlorine and fluorine under controlled conditions. The reaction typically involves the use of catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be employed to introduce the desired substituents onto the benzene ring . This method ensures high yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-1-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Sulfonation: Sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

    Halogenation: 2-Chloro-4-fluoro-1-bromobenzene.

    Nitration: 2-Chloro-4-fluoro-1-nitrobenzene.

    Sulfonation: 2-Chloro-4-fluoro-1-sulfonylbenzene.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-vinylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby modulating their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-1-vinylbenzene is unique due to the presence of both chlorine and fluorine atoms, along with a vinyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-chloro-1-ethenyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINMXOBLUKGTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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